2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
Brand Name:
Vulcanchem
CAS No.:
6118-59-8
VCID:
VC21311832
InChI:
InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20)
SMILES:
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula:
C16H15Cl2NO3
Molecular Weight:
340.2 g/mol
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
CAS No.: 6118-59-8
Cat. No.: VC21311832
Molecular Formula: C16H15Cl2NO3
Molecular Weight: 340.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6118-59-8 |
|---|---|
| Molecular Formula | C16H15Cl2NO3 |
| Molecular Weight | 340.2 g/mol |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
| Standard InChI Key | DLDIJYKBVFYIKG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator